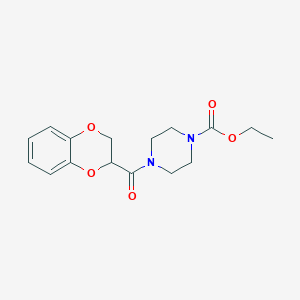

Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC9040073

Molecular Formula: C16H20N2O5

Molecular Weight: 320.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H20N2O5 |

|---|---|

| Molecular Weight | 320.34 g/mol |

| IUPAC Name | ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C16H20N2O5/c1-2-21-16(20)18-9-7-17(8-10-18)15(19)14-11-22-12-5-3-4-6-13(12)23-14/h3-6,14H,2,7-11H2,1H3 |

| Standard InChI Key | WYLJLUIQIALLJB-UHFFFAOYSA-N |

| SMILES | CCOC(=O)N1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2 |

| Canonical SMILES | CCOC(=O)N1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2 |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate belongs to the class of piperazine derivatives fused with a benzodioxine ring. Its IUPAC name, ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate, reflects the ethyl ester group at the piperazine nitrogen and the benzodioxine-carbonyl moiety at the fourth position. The compound’s canonical SMILES string, CCOC(=O)N1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2, encodes its bicyclic benzodioxine system and piperazine-carboxylate backbone.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 320.34 g/mol |

| InChI Key | WYLJLUIQIALLJB-UHFFFAOYSA-N |

| PubChem CID | 2900028 |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) |

Synthesis and Preparation

Key Synthetic Routes

The synthesis of ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate typically involves a multi-step process:

-

Formation of the Benzodioxine Carbonyl Chloride: 2,3-Dihydro-1,4-benzodioxine-2-carbonyl chloride is prepared by treating 2,3-dihydroxybenzoic acid with thionyl chloride or phosphorus pentachloride.

-

Coupling with Piperazine: The carbonyl chloride undergoes nucleophilic acyl substitution with piperazine in refluxing dichloromethane or tetrahydrofuran, yielding 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazine .

-

Ethyl Carboxylation: The secondary amine of piperazine is functionalized with ethyl chloroformate in the presence of a base (e.g., triethylamine) to install the ethyl carboxylate group.

Table 2: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Carbonyl Chloride Formation | , reflux, 4–6 hrs | 85–90 |

| Piperazine Coupling | Piperazine, , 25°C, 12 hrs | 70–75 |

| Ethyl Carboxylation | Ethyl chloroformate, , 0°C → RT | 65–70 |

Structural-Activity Relationship (SAR) Insights

Impact of Substituents on PARP1 Inhibition

-

Nitro/Amino Groups: Introduction of nitro (e.g., 15, 16) or amino (e.g., 17, 18) groups on the benzodioxine ring reduced PARP1 inhibition, likely due to steric hindrance or altered hydrogen-bonding interactions .

-

Ring Expansion: Expanding the dioxine ring to a seven-membered structure (compound 32) abolished activity, emphasizing the importance of the six-membered benzodioxine scaffold .

-

Knoevenagel Condensation Derivatives: Compounds like 49 achieved sub-micromolar potency by incorporating a 4-hydroxybenzylidene group, which likely engages in π-π stacking with PARP1’s nicotinamide-binding pocket .

Future Directions and Challenges

Optimization for Clinical Translation

While ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate and its analogues show promise, challenges remain:

-

Bioavailability: The compound’s logP (~2.5) suggests moderate lipophilicity, but in vivo pharmacokinetic studies are needed to assess absorption and metabolism.

-

Selectivity: Off-target effects on related enzymes (e.g., PARP2, tankyrases) must be evaluated to minimize toxicity.

Expanding Therapeutic Indications

Beyond PARP1 inhibition, this scaffold could be repurposed for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume